

Application Note: Quantification of 12,13-DiHOME in Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	12,13-DiHOME	
Cat. No.:	B057841	Get Quote

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 12,13-DiHOME is a bioactive lipid molecule, an oxidized metabolite of linoleic acid, that has gained significant attention for its role in various physiological and pathological processes.[1][2][3] It is recognized as a lipokine released by brown adipose tissue (BAT) in response to stimuli like cold exposure and exercise, and it plays a role in fatty acid uptake by BAT and skeletal muscle.[1][3] This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of this emerging biomarker in plasma samples.

Introduction

12,13-DiHOME has been implicated in a variety of biological functions, including the regulation of metabolic health, cardiac function, and inflammatory responses.[2][3][4] Studies have shown that circulating levels of **12,13-DiHOME** are associated with BAT activity and are inversely correlated with obesity and insulin resistance in humans.[1][5][6] Furthermore, this lipokine has been shown to have a direct effect on cardiomyocyte function and to be involved in inflammatory pain signaling.[2][7] Given its diverse biological roles, the accurate quantification of **12,13-DiHOME** in plasma is crucial for understanding its physiological significance and its potential as a therapeutic target for metabolic and cardiovascular diseases.[2][3] This application note details a comprehensive LC-MS/MS workflow, from sample preparation to data analysis, for the reliable measurement of **12,13-DiHOME** in plasma.



Experimental ProtocolsPlasma Sample Preparation

A critical step for accurate quantification is the efficient extraction of **12,13-DiHOME** from the complex plasma matrix while minimizing interferences. The following protocol is a synthesis of established methods.[6][8][9]

Materials:

- Human plasma collected in EDTA tubes
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Water (HPLC grade)
- Internal Standard (IS): 12,13-DiHOME-d4 or a similar deuterated analog
- Centrifuge capable of 4°C and >3000 x g
- Vacuum centrifuge
- · Vortex mixer

Procedure:

- · Thaw frozen plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 100 μL of plasma.
- Spike the sample with 10 μ L of the internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 20 ng/mL).[10]
- Add 300 μL of ice-cold methanol for protein precipitation.[6]
- Vortex the mixture vigorously for 10 seconds.



- Incubate the samples at -20°C for at least 2 hours to ensure complete protein precipitation.
- Centrifuge the samples at 18,000 x g for 10 minutes at 4°C.[11]
- Carefully transfer the supernatant to a new 1.5 mL tube.
- For further purification, a liquid-liquid extraction can be performed by adding 300 μL of chloroform and 300 μL of water to the supernatant.[8]
- Vortex the mixture for 30 seconds and centrifuge at 3000 x g for 10 minutes to separate the phases.
- Collect the lower organic phase (chloroform layer).
- Dry the extracted sample to completeness using a vacuum centrifuge.
- Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Table 1: LC-MS/MS Parameters



Parameter	Recommended Setting		
Liquid Chromatography			
LC System	Waters Acquity UPLC, Agilent Infinity 1290, or equivalent[6][12]		
Column	Reversed-phase C18 column (e.g., Waters Nova-Pak C18, 3.9 x 150 mm, 4.0 μm; Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 μm) [6][8]		
Column Temperature	40 - 60°C[5][6]		
Mobile Phase A	0.1% Formic Acid in Water		
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol mixture[8]		
Flow Rate	0.2 - 0.8 mL/min[8]		
Injection Volume	10 μL		
Gradient	Start at 5-10% B, increase to 90-100% B over 10-20 minutes, hold for 2-3 minutes, then reequilibrate.[6][8]		
Mass Spectrometry			
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500, Waters Xevo TQ-XS)[6] [12]		
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode[6]		
Ion Spray Voltage	-4500 V[6]		
Source Temperature	300 - 500°C[6][8]		
MRM Transitions	12,13-DiHOME: Precursor ion (m/z) 313.2 -> Product ions (e.g., 171.1, 197.1) 12,13- DiHOME-d4 (IS): Precursor ion (m/z) 317.2 -> Product ions (e.g., 171.1, 201.1)		



Collision Energy	To be optimized for each transition	
Dwell Time	20 ms per transition[8]	

Data Analysis and Quantification

Quantification is performed using a calibration curve prepared with known concentrations of a **12,13-DiHOME** analytical standard.

- Calibration Curve: Prepare a series of calibration standards by spiking a surrogate matrix
 (e.g., charcoal-stripped plasma or a buffer solution) with known concentrations of 12,13 DiHOME. The concentration range should encompass the expected physiological levels in plasma.
- Internal Standard: The internal standard (12,13-DiHOME-d4) is added to all samples, including calibration standards and quality controls, at a fixed concentration to correct for matrix effects and variations in sample preparation and instrument response.[10]
- Quantification: The concentration of 12,13-DiHOME in the plasma samples is determined by
 calculating the peak area ratio of the analyte to the internal standard and interpolating this
 ratio against the calibration curve.

Quantitative Data Summary

The following table summarizes representative quantitative data for **12,13-DiHOME** in human plasma from published studies.

Table 2: Representative Concentrations of **12,13-DiHOME** in Human Plasma



Condition	Mean Concentration (ng/mL)	Study Population	Reference
Preeclampsia	Significantly increased vs. control	Pregnant women	[10]
PE with FGR (Umbilical A/V ratio)	Significantly higher vs. PE without FGR	Pregnant women with Preeclampsia and Fetal Growth Restriction	[10]
After Intralipid Infusion	Significantly increased	Healthy men	[8]
Association with BMI	Inversely associated	Adults with a broad range of BMI	[6]

Visualizations Experimental Workflow



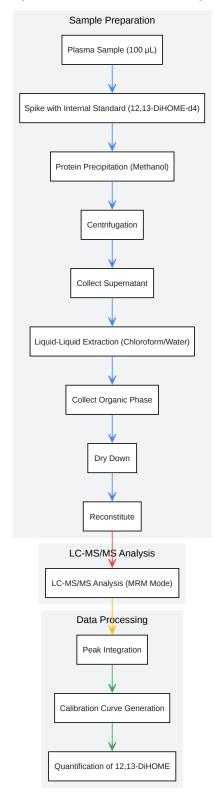


Figure 1. Experimental Workflow for 12,13-DiHOME Quantification

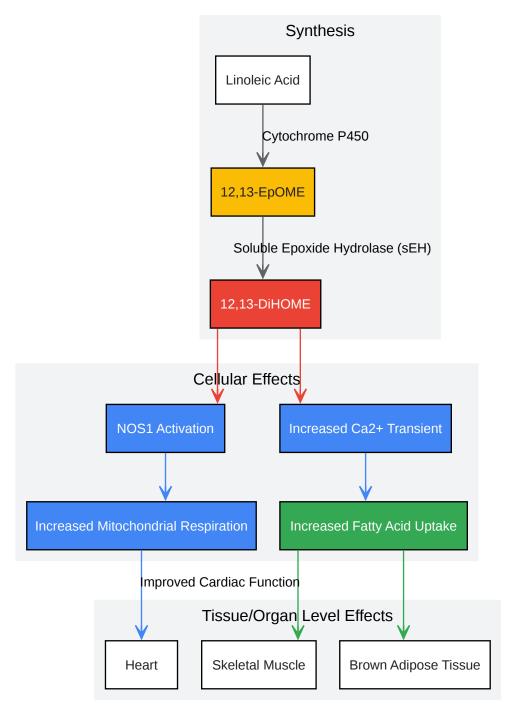
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Caption: Figure 1. Workflow for 12,13-DiHOME Quantification.



12,13-DiHOME Signaling Pathway

Figure 2. Simplified Signaling Pathway of 12,13-DiHOME



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Caption: Figure 2. Simplified Signaling Pathway of **12,13-DiHOME**.



Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of **12,13-DiHOME** in plasma using LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is robust and sensitive, making it suitable for both basic research and clinical studies. The accurate measurement of **12,13-DiHOME** will aid in further elucidating its role in human health and disease and in evaluating its potential as a biomarker and therapeutic target.

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